1,2-dibromo-4-chlorobenzene
Overview
Description
1,2-Dibromo-4-chlorobenzene is an organic compound with the molecular formula C6H3Br2Cl. It is a derivative of benzene, where two bromine atoms and one chlorine atom are substituted at the 1, 2, and 4 positions, respectively. This compound is part of the broader class of halogenated aromatic compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 1,2-dibromo-4-chlorobenzene is the aromatic ring of benzene . The compound interacts with the pi electrons of the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The interaction of this compound with its target involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway of this compound involves the metabolism of the compound to o-chlorophenol and 3-chloroxychol by CB monooxygenase, followed by ortho-cleavage by the action of 3-chlorocatechol 1,2-dioxygenase .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound has low gastrointestinal absorption and is a CYP1A2 and CYP2C9 inhibitor . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.5, affects its bioavailability .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the compound’s interaction with its target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility, which is moderately soluble with a Log S (ESOL) value of -4.49 , can affect its distribution in the environment and its interaction with its target. Furthermore, its stability can be influenced by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-chlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired positions.
Another method involves the Sandmeyer reaction, where 4-chloroaniline is diazotized and then treated with copper(I) bromide (CuBr) to introduce the bromine atoms at the 1 and 2 positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted derivatives.
Electrophilic Aromatic Substitution: The compound can participate in further halogenation, nitration, or sulfonation reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under elevated temperatures and pressures.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Nucleophilic Substitution: Products include 1,2-dihydroxy-4-chlorobenzene and 1,2-diamino-4-chlorobenzene.
Electrophilic Aromatic Substitution: Products include 1,2,4-tribromobenzene and 1,2-dibromo-4-nitrobenzene.
Scientific Research Applications
1,2-Dibromo-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromobenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1,4-Dibromobenzene: Has bromine atoms at the 1 and 4 positions, leading to different reactivity and substitution patterns.
4-Bromo-1,2-dichlorobenzene: Contains two chlorine atoms and one bromine atom, resulting in distinct chemical properties.
Uniqueness
1,2-Dibromo-4-chlorobenzene is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement influences its reactivity and makes it a valuable intermediate in various chemical syntheses. The compound’s unique structure also allows for selective reactions that are not possible with other halogenated benzenes.
Properties
IUPAC Name |
1,2-dibromo-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMKNVKLWIJHFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209783 | |
Record name | Benzene, 1,2-dibromo-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60956-24-3 | |
Record name | Benzene, 1,2-dibromo-4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dibromo-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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